endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Preparation Methods
The synthesis of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The tert-butyl and benzyloxycarbonyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases .
Scientific Research Applications
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its specific functional groups
Mechanism of Action
The mechanism of action of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .
Comparison with Similar Compounds
Similar compounds to endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:
- tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- endo-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Biological Activity
The compound endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of many bioactive compounds. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Molecular Formula : C19H26N2O4
Molecular Weight : 346.427 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism through which it exerts its effects can be summarized as follows:
- Receptor Binding : The compound may bind to sigma receptors, which are implicated in various neurological processes and have been explored for their role in pain modulation and neuroprotection .
- Enzyme Inhibition : The bicyclic structure allows for potential inhibition of enzymes involved in metabolic pathways, possibly affecting the degradation of signaling molecules or neurotransmitters .
- Intramolecular Catalysis : Studies suggest that the proximity of amino and carboxyl groups in the compound may facilitate amide bond hydrolysis, mimicking enzymatic activity observed in natural systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological implications of this compound:
- CNS Disorders : A study evaluated the effects of similar compounds on neuroprotection in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease by modulating sigma receptor activity.
- Cancer Research : Research into related bicyclic compounds has shown promise in inhibiting tumor growth through targeted interactions with cell signaling pathways, suggesting that endo-tert-butyl derivatives could be further explored for anticancer properties.
- Synthetic Biology Applications : The unique structure has been utilized in synthetic biology to develop novel therapeutic agents that can target specific cellular mechanisms more effectively than traditional drugs.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (1S,2S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15+,16+/m1/s1 |
InChI Key |
GTHIMSKFPVNTLG-PMPSAXMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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